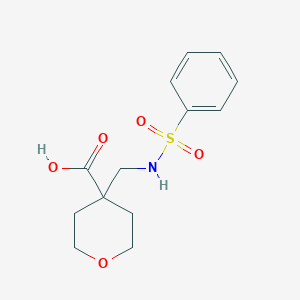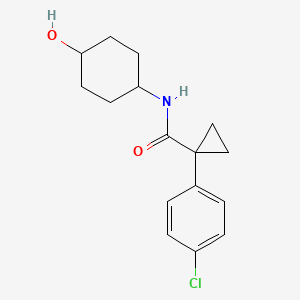
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C14H19NO5S It is characterized by the presence of a benzenesulfonamide group attached to an oxane ring, which also contains a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid typically involves the reaction of benzenesulfonyl chloride with oxane-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of benzenesulfonyl chloride with oxane-4-carboxylic acid:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylbenzene)sulfonamidomethyl]oxane-4-carboxylic acid: Similar structure with a methyl group on the benzene ring.
4-(Benzyloxy)oxane-4-carboxylic acid: Contains a benzyloxy group instead of a benzenesulfonamide group.
Uniqueness
4-(Benzenesulfonamidomethyl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-(benzenesulfonamidomethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-12(16)13(6-8-19-9-7-13)10-14-20(17,18)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMPLQYBZWBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[(Thiophene-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646866.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)
![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
